N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

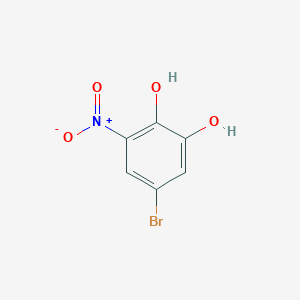

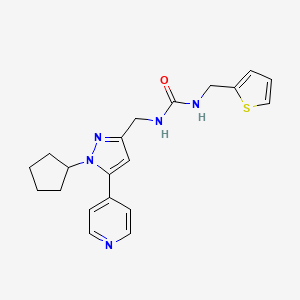

The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a chemical entity that appears to be a derivative of pyrazole, a heterocyclic aromatic organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms at adjacent positions, and is substituted with a 4-fluorophenyl group and a tetrahydrothiophene moiety that carries a carboxamide functional group. The presence of the fluorophenyl group suggests potential interactions with various biological targets, while the tetrahydrothiophene moiety could contribute to the compound's physicochemical properties.

Synthesis Analysis

Although the specific synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is not detailed in the provided papers, a related synthesis process can be inferred from the synthesis of a similar compound. The synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved the condensation of dimethylamine with a pyrazolo-pyrimidine derivative, which was prepared from an amino-pyrazole precursor by cyclisation with a fluorinated butane-dione and subsequent saponification . A similar approach could be employed for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the tetrahydrothiophene and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can adopt various conformations depending on the substitution pattern. In a related compound, the pyrazoline ring was found to adopt a flat-envelope conformation, and the substituted phenyl ring was oriented almost perpendicular to the heterocycle . This suggests that in N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, the pyrazole ring may also adopt a similar conformation, with the 4-fluorophenyl group likely to be oriented to maximize pi-stacking interactions and the tetrahydrothiophene moiety providing additional steric bulk.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by the electron-donating or withdrawing nature of the substituents attached to the ring. The presence of a fluorophenyl group, which is electron-withdrawing, could affect the electron density of the pyrazole ring and make it more susceptible to nucleophilic attacks. The carboxamide moiety could participate in intermolecular hydrogen bonding, as observed in a related compound where the carbonyl oxygen atom was involved in hydrogen bonding due to the transfer of pi density from adjacent nitrogen atoms . These interactions could influence the compound's reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide would be shaped by its molecular structure. The presence of the fluorine atom could increase the compound's lipophilicity, potentially affecting its solubility and permeability. The tetrahydrothiophene moiety could contribute to the compound's overall polarity and solubility in organic solvents. The carboxamide group is typically associated with higher melting points and boiling points due to strong intermolecular hydrogen bonding. The compound's crystal structure, which is not provided, would further influence its physical properties, such as stability and solubility.

科学的研究の応用

Synthesis and Characterization

The compound belongs to a class of chemicals that have been explored for their synthesis and structural characterization. The synthesis involves complex chemical pathways that yield this compound and its isomers with significant precision. Studies have detailed the synthetic routes, highlighting the methodologies to achieve the desired chemical structures and the importance of specific substituents in the compound's formation. These research efforts contribute to understanding the compound's chemical behavior and properties, including stability and reactivity under various conditions (McLaughlin et al., 2016; Franz et al., 2017).

Molecular Interaction and Activity

Research has delved into the molecular interactions of similar compounds, examining their binding and activity at various receptors. These studies are foundational in drug development, providing insights into how structural modifications can impact biological activity. The investigations into receptor binding and the subsequent biological effects underscore the potential therapeutic applications of these compounds. The detailed molecular interaction studies offer a base for future pharmacological explorations (Shim et al., 2002).

Potential Therapeutic Applications

While direct research on "N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide" and its explicit applications in therapeutics is limited, studies on structurally related compounds reveal a broader interest in exploring these chemicals for therapeutic purposes. The synthesis of novel pyrazole derivatives, including those with modifications on the pyrazole ring similar to the compound , indicates ongoing research into their potential as antipsychotic, anti-inflammatory, and anticancer agents. These efforts suggest that such compounds could have significant implications in developing new drugs with specific biological activities (Kanwal et al., 2022; Wise et al., 1987).

特性

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-12-3-1-11(2-4-12)13-7-14(19-18-13)15(20)17-8-10-5-6-23(21,22)9-10/h1-4,7,10H,5-6,8-9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONBICOLTPVQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2511828.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2511829.png)

![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)